N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

mGluR5 positive allosteric modulator scaffold

Researchers require the unsubstituted parent scaffold to establish accurate SAR baselines for mGluR5 PAM development. Substituting analogs like CDPPB introduces confounding potency shifts (EC50 9-27 nM vs 40 nM for 8a) and false efficacy readouts. - **Critical reference tool**: Benchmark potency gains vs human mGluR5 EC50=40 nM, 5.0× potentiation - **Low-affinity MPEP-site control**: Ki=4,180 nM defines non-specific binding window in [³H]methoxyPEPy assays - **One-pot synthesis core**: Generate 50-100 amide libraries without isolating intermediates Available for immediate research use. Technical data sheet and analytical report provided.

Molecular Formula C22H17N3O
Molecular Weight 339.4 g/mol
CAS No. 77746-90-8
Cat. No. B3063732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
CAS77746-90-8
Molecular FormulaC22H17N3O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O/c26-22(18-12-6-2-7-13-18)23-21-16-20(17-10-4-1-5-11-17)24-25(21)19-14-8-3-9-15-19/h1-16H,(H,23,26)
InChIKeyAYVLYDAJDALPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide Identity and Pharmacological Classification


N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide (CAS 77746-90-8), also referred to as compound 8a or N-(2,5-diphenylpyrazol-3-yl)benzamide, is the unsubstituted parent scaffold of a well-characterized series of metabotropic glutamate receptor subtype 5 (mGluR5) positive allosteric modulators (PAMs) [1]. With a molecular formula of C₂₂H₁₇N₃O and a molecular weight of 339.4 g/mol, it represents the minimal pharmacophore from which potent, centrally active analogs such as CDPPB (3-cyano derivative), VU-29 (4-nitro derivative), and VU-1545 were derived through iterative substitution [2]. The compound is cataloged under CHEMBL191039 and is commercially available as a research-grade small molecule for in vitro pharmacological studies [3].

Unsubstituted mGluR5 PAM parent scaffold
Baseline reference for SAR lead optimization
In vitro pharmacological research tool

Structural Determinants of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide Differentiation


Within the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide chemotype, even single-atom substitutions on the benzamide ring produce marked shifts in potency, efficacy, and even the mode of allosteric modulation—from positive to negative cooperativity [1]. The unsubstituted parent compound 8a (CAS 77746-90-8) occupies a unique position as both the minimal active scaffold and the benchmark reference for all structure-activity relationship (SAR) studies in this series. Unlike its optimized descendants CDPPB, VU-29, and VU-1545, 8a lacks electronegative aromatic substituents, resulting in a distinct pharmacological signature: lower potency but higher fold potentiation on human mGluR5, weaker MPEP-site binding affinity, and the absence of the agonist-like activity observed with CDPPB at supra-therapeutic concentrations [2]. These differences make generic substitution scientifically invalid for assay calibration, SAR baseline establishment, or chemotype validation.

Lacks electronegative substituents found in optimized analogs; functional profile may shift relative to CDPPB or VU-29.

Markedly lower MPEP-site binding affinity versus high-affinity derivatives; not suitable as a high-affinity allosteric probe.

Absence of reported agonist-like activity; allosteric mode may differ from CDPPB in certain assay contexts.

Quantitative Differentiation from Closest mGluR5 PAM Analogs


Minimal Pharmacophore Definition as Unsubstituted Scaffold Benchmark

Compound 8a (N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is the simplest active congener in this chemotype, bearing an unsubstituted phenyl amide moiety [1]. It serves as the reference point from which all optimized analogs—including CDPPB (3-CN), VU-29 (4-NO₂), 8p (4-CF₃), and VU-1545 (4-NO₂ + 2-F-phenyl)—were developed through systematic substitution [2]. Unlike its derivatives, 8a contains no electronegative aromatic substituents, making it the definitive baseline for quantifying the contribution of individual substituent effects to potency, binding affinity, and efficacy in this series.

Scaffold Benchmark
Class-level
Unsubstituted phenyl amide; MW 339.4 g/mol; no electronegative substituents vs. CDPPB (3-CN, MW 364.4), VU-29 (4-NO₂, MW 384.4), VU-1545 (4-NO₂+2-F-Ph, MW 402.4)
Supports baseline reference for SAR quantification
Reported scaffold comparison; class-level inference
mGluR5 positive allosteric modulator scaffold pharmacophore SAR

Functional Potency and Efficacy Divergence at Human mGluR5

In CHO cells expressing human mGluR5, the unsubstituted parent 8a exhibits an EC₅₀ of 40 nM with 5.0-fold potentiation of the glutamate response, whereas CDPPB (8q, 3-cyano analog) achieves an EC₅₀ of approximately 9–27 nM with 4.0-fold potentiation [1][2]. Although CDPPB is 1.5–4.4 times more potent, 8a provides a 25% higher maximal potentiation efficacy (5.0-fold vs. 4.0-fold) at the human receptor. This inverse relationship between potency and efficacy is a distinguishing feature of the unsubstituted scaffold.

Potency vs. Efficacy
Reported
8a: EC₅₀ 40 nM, 5.0-fold potentiation; CDPPB: EC₅₀ 9–27 nM, 4.0-fold
Reported higher fold potentiation with lower potency relative to CDPPB
Human mGluR5 CHO FLIPR assay; glutamate EC₂₀–EC₃₀
mGluR5 EC50 potentiation calcium flux FLIPR

MPEP-Site Binding Affinity Distinction

The parent compound 8a displays the weakest binding affinity for the MPEP allosteric site among characterized analogs, with a Ki of 4,180 nM in displacing [³H]methoxyPEPy from rat mGluR5 expressed in HEK293 membranes [1]. This is comparable to CDPPB (Ki = 3,760 nM) but dramatically weaker than VU-29 (Ki = 244 nM) and VU-1545 (Ki = 156 nM), representing a 17–27 fold lower binding affinity than the most optimized derivatives [2]. This large affinity gap establishes 8a as the low-binding reference point for the series.

Binding Affinity
Reported
Ki = 4,180 nM (8a) vs. CDPPB 3,760 nM, VU-29 244 nM, VU-1545 156 nM
Low-affinity reference for allosteric binding assay development
Rat mGluR5 HEK293 membranes; [³H]methoxyPEPy displacement
mGluR5 allosteric binding MPEP site Ki radioligand displacement

Lipophilicity and Molecular Weight Differentiation

The unsubstituted parent 8a has a computed LogP of 4.86 and a molecular weight of 339.4 g/mol [1]. In comparison, CDPPB (3-CN analog) has a LogP of 4.74 and MW of 364.4 g/mol, while VU-29 (4-NO₂ analog) has MW 384.4 g/mol . The higher LogP of 8a (ΔLogP = +0.12 vs. CDPPB) combined with its lower molecular weight places it closer to the CNS drug-likeness sweet spot defined by the Pfizer rule (LogP <5, MW <400), while the lower hydrogen bond acceptor count (3 vs. 4 for CDPPB and 6 for VU-29) may influence membrane permeability characteristics [1].

Lipophilicity & MW
Context-dependent
LogP 4.86, MW 339.4 g/mol (8a); vs. CDPPB LogP 4.74, MW 364.4
May support distinct passive permeability profile
Computed LogP; relevant for PAMPA or in vitro BBB models
LogP lipophilicity molecular weight physicochemical properties CNS drug-likeness

Synthetic Accessibility via One-Pot Methodology

A 2022 publication describes an efficient one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, including 8a, via cyclization of benzoylacetonitrile with phenylhydrazine in neat conditions followed by direct acylation, without isolation of intermediates . In contrast, substituted analogs such as CDPPB and VU-29 require either multi-step synthetic sequences or the use of pre-functionalized benzoyl chloride derivatives bearing cyano, nitro, or trifluoromethyl groups, which increases reagent cost and synthetic complexity [1]. The one-pot methodology enables higher yielding, more economical access to the core scaffold.

Synthetic Route
Method context
One-pot, no intermediate isolation vs. multi-step substituted analog synthesis
Supports economical scaffold procurement for library synthesis
Reported 2022 one-pot methodology; cost and yield context
one-pot synthesis chemical procurement scaffold synthesis medicinal chemistry cost efficiency

Validated Research and Procurement Application Scenarios


SAR Baseline for mGluR5 PAM Lead Optimization

In medicinal chemistry campaigns targeting mGluR5 PAMs, 8a serves as the essential unsubstituted reference point for quantifying the potency gain conferred by each substituent introduced on the benzamide ring. Using the published data from Lindsley 2004, researchers can benchmark new analogs directly against 8a's human mGluR5 EC₅₀ of 40 nM and 5.0-fold potentiation to calculate fold improvements in potency and efficacy [1]. The 2011 Zou et al. study further demonstrated that subtle changes to the aryl ring can switch efficacy mode from positive to negative allosteric modulation, making 8a the critical neutral baseline for detecting such mode switches [2].

Low-Affinity Negative Control for Allosteric Binding Assays

With a Ki of 4,180 nM at the MPEP allosteric site—approximately 17–27 fold weaker than high-affinity PAMs VU-29 (Ki = 244 nM) and VU-1545 (Ki = 156 nM)—8a is the optimal low-affinity control compound for [³H]methoxyPEPy radioligand displacement assays [1][2]. Its weak binding profile allows researchers to define the non-specific binding window and validate assay sensitivity for detecting high-affinity allosteric ligands. This application is directly supported by the de Paulis 2006 study, which used 50 analogues of CDPPB to map structural requirements for MPEP-site binding affinity [2].

Starting Scaffold for Parallel SAR Library Synthesis

The 2022 one-pot synthetic methodology enables laboratories to efficiently generate diverse N-(1,3-diphenyl-1H-pyrazol-5-yl)amide libraries using 8a as the core scaffold [1]. By varying the acylating agent in the second step of the one-pot procedure, researchers can rapidly explore substituent effects on the benzamide ring without the need for separate aminopyrazole isolation steps. This approach is more economical than purchasing individual pre-substituted analogs such as CDPPB or VU-29 for each library position, particularly when screening 50–100 analogs as described in the de Paulis 2006 SAR study [2].

Tool for Differentiating Potency-Driven vs. Efficacy-Driven Modulation

The unique combination of moderate potency (EC₅₀ = 40 nM) and high fold potentiation (5.0×) at human mGluR5 distinguishes 8a from CDPPB, which shows higher potency (EC₅₀ = 9–27 nM) but lower efficacy (4.0× potentiation) [1][2]. This inverse potency–efficacy relationship makes 8a a valuable tool compound for dissecting whether a biological effect is driven primarily by receptor occupancy (potency-dominated, favoring CDPPB-like profiles) or by maximal signaling output (efficacy-dominated, favoring 8a-like profiles). Such mechanistic dissection is critical in CNS drug discovery where the balance between potency and intrinsic efficacy can determine therapeutic index [2].

Application
Selection Property
Validation Focus
mGluR5 PAM lead optimization
Unsubstituted scaffold reference
Substituent potency and efficacy benchmarking
Allosteric binding assay development
Reported lower MPEP-site binding affinity
Assay sensitivity and non-specific binding window
Parallel SAR library synthesis
One-pot synthetic accessibility
Library throughput and scaffold diversification
Mechanistic dissection of allosteric modulation
Reported moderate potency, high fold potentiation
Potency vs. efficacy signaling contribution
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